molecular formula C12H10BrNO3 B15090247 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

Cat. No.: B15090247
M. Wt: 296.12 g/mol
InChI Key: JFWQQTZMKSNONO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is a heterocyclic compound that contains an isoxazole ring substituted with a bromophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the bromophenyl and ethyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while hydrolysis will yield the carboxylic acid form of the compound.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the structure of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the ethyl group can affect its interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

3-(3-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)

InChI Key

JFWQQTZMKSNONO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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